molecular formula C12H7F4NO2 B8619967 4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol CAS No. 73279-52-4

4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol

Cat. No. B8619967
CAS RN: 73279-52-4
M. Wt: 273.18 g/mol
InChI Key: CNKVGMBZCWTWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a useful research compound. Its molecular formula is C12H7F4NO2 and its molecular weight is 273.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73279-52-4

Product Name

4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol

Molecular Formula

C12H7F4NO2

Molecular Weight

273.18 g/mol

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

InChI

InChI=1S/C12H7F4NO2/c13-10-5-7(12(14,15)16)6-17-11(10)19-9-3-1-8(18)2-4-9/h1-6,18H

InChI Key

CNKVGMBZCWTWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroquinone (4.4 g, 0.04 mole) was dissolved in 65 ml of dimethylsulfoxide and powdered sodium hydroxide (1.4 g, 0.035 mole) was added in one portion and the mixture stirred under nitrogen atmosphere for 10 minutes to convert to the sodium salt. 2,3-Difluoro-5-(trifluoromethyl)pyridine (6.0 g, 0.033 mole) was then added and the mixture was stirred at 50° C. for 1.5 hours then warmed to 60° C. for a moment, let cool for 15 minutes and then poured into 500 ml of cold water. Additional sodium hydroxide (~3 g in water) was added to convert the desired product to its sodium salt. The insoluble bis-derivative was then removed by extraction with hexane. The clear aqueous phase was separated, cooled and acidified with concentrated hydrochloric acid. The solid which separated was collected on a filter, washed, dried on a vacuum funnel and taken up in hot hexane. After treating with decolorizing carbon, filtering, concentrating and cooling the white crystalline product separated. Yield: 2.6 g. M.P. 97.5-98.5.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 16.5 g (0.15 mol) of hydroquinone, 19.1 g (0.3 mol) of potassium hydroxide (88%) in 600 ml of dimethylsulfoxide is stirred at room temperature under a nitrogen atmosphere until everything is dissolved. A solution of 13.7 g (0.075 mol) of 2,3-difluoro-5-trifluoromethyl-pyridine in 25 ml of dimethylsulfoxide is added dropwise at a temperature of 15°-20°. The reaction mixture is then stirred at room temperature for 24 hours. Then it is poured into ice/water and the mixture is acidified with hydrochloric acid, extracted with methylene chloride, washed with water, dried over magnesium sulfate, filtered and evaporated to dryness. The residue crystallizes in hexane/ethyl acetate to yield 14.5 g (71%) of white crystals, melting at 97°.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.